2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core with methoxy and methyl substituents, as well as a thioacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been studied and used in medicinal chemistry, particularly in the development of antiviral agents .
Mode of Action
It’s worth noting that similar compounds have been synthesized using a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Biochemical Pathways
Related compounds have been involved in the synthesis of inhibitors of rna viruses, mainly as anti-influenza virus (iv) agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties .
Result of Action
Compounds with similar structures have shown promising anti-flavivirus activities, showing activity in the low micromolar range .
Action Environment
The synthesis of similar compounds has been noted to be influenced by the reaction conditions .
Preparation Methods
The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The synthetic route generally starts with the preparation of the triazoloquinazoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the thioacetamide group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and potential anticancer activity.
[1,2,4]Triazolo[1,3,5]triazine: Utilized in the development of thermally activated delayed fluorescence emitters. Compared to these compounds, 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-12-7-6-8-13(2)20(12)25-19(28)11-31-22-24-16-10-18(30-5)17(29-4)9-15(16)21-23-14(3)26-27(21)22/h6-10H,11H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVGADMJCDCINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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